

# Application Notes and Protocols for Borane-Phosphine Complexes in Homogeneous Catalysis

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## Compound of Interest

Compound Name: *Borane*

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## Introduction

**Borane**-phosphine complexes have emerged as a versatile and powerful class of catalysts in homogeneous catalysis. Their unique electronic and steric properties, often manifested as "Frustrated Lewis Pairs" (FLPs), enable the activation of small molecules and facilitate a wide range of chemical transformations without the need for transition metals. This metal-free approach offers significant advantages in terms of cost, sustainability, and reduced metal contamination in final products, which is particularly crucial in drug development. These application notes provide a comprehensive overview of the use of **borane**-phosphine complexes in key catalytic reactions, including detailed protocols, quantitative performance data, and mechanistic insights.

## Hydrogenation Reactions

**Borane**-phosphine complexes, particularly as FLPs, are highly effective catalysts for the hydrogenation of a variety of unsaturated functional groups, including imines, enamines, ketones, and heterocycles. The steric hindrance between the bulky phosphine (Lewis base) and the **borane** (Lewis acid) prevents the formation of a classical adduct, leading to a cooperative activation of molecular hydrogen.

## Catalytic Performance in Hydrogenation

The catalytic activity of various **borane**-phosphine systems has been evaluated for the hydrogenation of different substrates. The following table summarizes key performance data.

Catalyst / Lewis Pair	Substrate	Temp. (°C)	H <sub>2</sub> Pressure (bar)	Yield (%)	ee (%)	TON	TOF (h <sup>-1</sup> )	Reference
Piers' borane / Chiral tert-butylsulfonamide	Imines	RT	1 (NH <sub>3</sub> BH <sub>3</sub> )	78-99	84-95	-	-	
Chiral Diene-Derived Borane	2,4-Disubstituted Quinolines	RT	-	75-98	86-98	-	-	[1]
B(C <sub>6</sub> F <sub>5</sub> ) <sub>3</sub> / Phosphine	Silyl Enol Ethers	-	-	High	-	-	-	
B(C <sub>6</sub> F <sub>5</sub> ) <sub>3</sub> / $\alpha$ -Cyclodextrin	Ketones/Aldehydes	-	H <sub>2</sub>	High	-	-	-	[2]
Chiral Borane 2-tBu	Imines	RT	50	>99	92	-	-	[3]

## Experimental Protocol: Asymmetric Hydrogenation of Imines

This protocol describes the asymmetric transfer hydrogenation of imines using a chiral frustrated Lewis pair generated in situ from Piers' **borane** and a chiral tert-butylsulfonamide with ammonia **borane** as the hydrogen source.

### Materials:

- Piers' **borane** [HB(C<sub>6</sub>F<sub>5</sub>)<sub>2</sub>]
- (R)-tert-Butylsulfonamide
- Pyridine
- Ammonia **borane** (NH<sub>3</sub>BH<sub>3</sub>)
- Imine substrate
- Anhydrous toluene (solvent)
- Standard glassware for inert atmosphere reactions (Schlenk line, argon-filled glovebox)

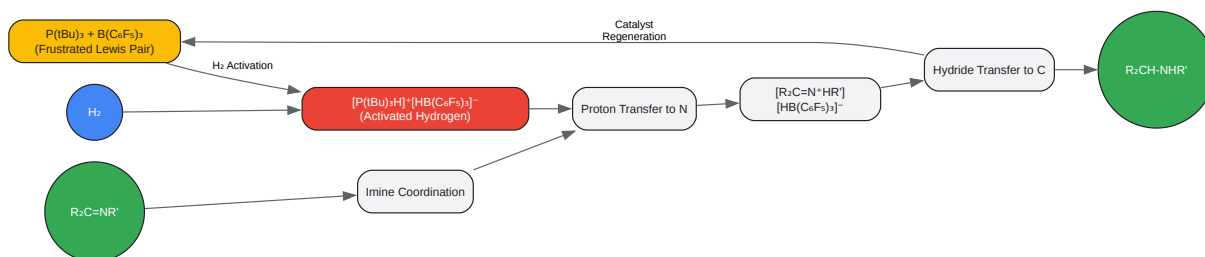
### Procedure:

- Catalyst Preparation (in situ): In a glovebox, to a dry Schlenk flask, add Piers' **borane** (10 mol%), (R)-tert-butylsulfonamide (10 mol%), and pyridine (10 mol%).
- Add anhydrous toluene to dissolve the components.
- Reaction Setup: In a separate Schlenk flask, dissolve the imine substrate (1.0 equiv) in anhydrous toluene.
- Add the catalyst solution to the substrate solution under an argon atmosphere.
- Reaction Execution: Add ammonia **borane** (1.5 equiv) to the reaction mixture.
- Seal the flask and stir the reaction mixture at room temperature.

- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, quench the reaction by carefully adding methanol.
- **Remove the solvent** under reduced pressure.
- **Purification:** Purify the resulting amine by flash column chromatography on silica gel.
- **Analysis:** Determine the yield and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

## Mechanistic Pathway: FLP-Catalyzed Hydrogenation

The catalytic cycle for the hydrogenation of an imine by a frustrated Lewis pair is depicted below. The process involves the heterolytic cleavage of dihydrogen by the FLP, followed by a stepwise transfer of a proton and a hydride to the imine substrate.



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Catalytic cycle of FLP hydrogenation of an imine.

## Hydroboration Reactions

**Borane**-phosphine complexes also catalyze the hydroboration of unsaturated compounds like alkynes and nitriles, providing access to valuable vinyl- and aminoboranes. These reactions often exhibit high regio- and stereoselectivity.

## Catalytic Performance in Hydroboration

Catalyst	Substrate	Reagent	Temp. (°C)	Time (h)	Yield (%)	Selectivity (E:Z)	Reference
Tributylphosphine	3-Phenylpropionitrile	Pinacolborane	-40 to RT	-	96	96:4	[4]
Ti-amidophosphine-borane	Phenylacetylene	HBpin	RT	-	>99	-	[5][6]
Zr-amidophosphine-borane	Phenylacetylene	HBpin	RT	-	>99	-	[5][6]
Tributylphosphine	Internal Alkynes	Pinacolborane	-	-	High	High (E)	[7]
H <sub>3</sub> B·THF	Terminal Alkynes	Pinacolborane	60	0.5	High	Linear	[8][9][10]

## Experimental Protocol: Phosphine-Catalyzed Hydroboration of Propionitriles

This protocol details the organocatalytic trans-hydroboration of 3-substituted propionitriles using tributylphosphine.[4]

Materials:

- 3-Substituted propionitrile substrate

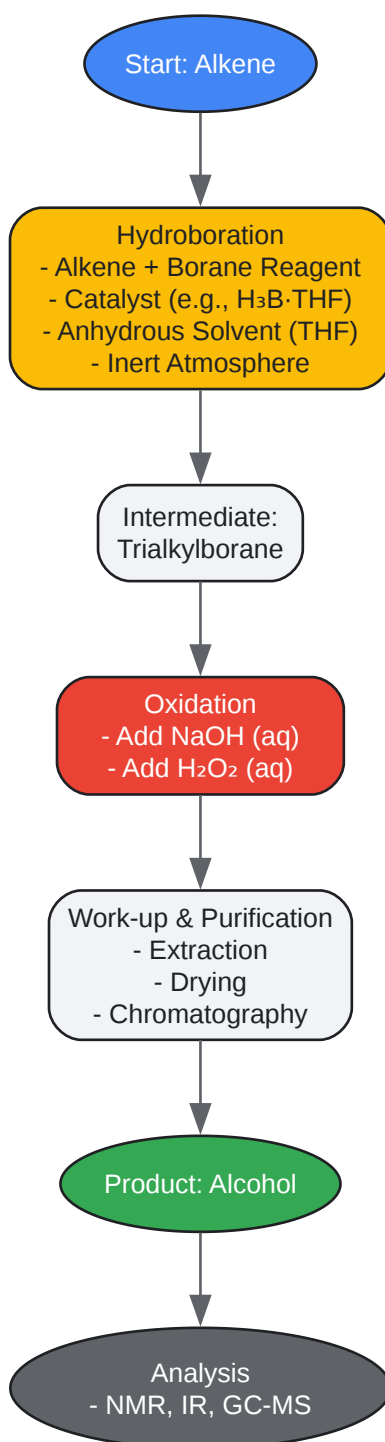
- Pinacol**borane** (HBpin)
- Tributylphosphine (PBU<sub>3</sub>)
- Anhydrous dichloromethane (DCM)
- Standard glassware for inert atmosphere reactions

#### Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 3-substituted propiolonitrile (1.0 equiv).
- Dissolve the substrate in anhydrous DCM.
- Cool the solution to -40 °C using a suitable cooling bath.
- Reagent Addition: Add tributylphosphine (10 mol%) to the cooled solution.
- Slowly add pinacol**borane** (1.1 equiv) dropwise to the reaction mixture.
- Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or GC).
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the (E)-1,2-vinylcyanob**borane** derivative.
- Analysis: Characterize the product by NMR spectroscopy to confirm its structure and determine the E:Z selectivity.

## Experimental Workflow: Hydroboration of Alkenes

The general workflow for the hydroboration-oxidation of an alkene to an alcohol is presented below. While the initial hydroboration can be catalyzed by **borane**-phosphine complexes, the subsequent oxidation is a standard procedure.



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General workflow for hydroboration-oxidation.

## CO<sub>2</sub> Reduction

The activation and reduction of carbon dioxide (CO<sub>2</sub>) is a significant challenge in catalysis.

**Borane**-phosphine FLPs have shown remarkable activity in the metal-free reduction of CO<sub>2</sub> to valuable products like methanol.

## Catalytic Performance in CO<sub>2</sub> Reduction

Catalyst	Reducing Agent	Product	Temp. (°C)	TON	TOF (h <sup>-1</sup> )	Reference
1-Bcat-2-PPh <sub>2</sub> -C <sub>6</sub> H <sub>4</sub>	HBcat	CH <sub>3</sub> OBcat	70	>2950	853	[11][12]
1-Bcat-2-PPh <sub>2</sub> -C <sub>6</sub> H <sub>4</sub>	BH <sub>3</sub> ·SMe <sub>2</sub>	(CH <sub>3</sub> OBO) <sub>3</sub>	70	>100	973	[11][12]
tBu <sub>3</sub> P	9-BBN	MeOB(C <sub>6</sub> H <sub>14</sub> )	60	~5500	170	[1][13]
BCF/K <sub>2</sub> CO <sub>3</sub>	H <sub>2</sub>	Formate	-	3941	-	[14]

## Experimental Protocol: Catalytic Reduction of CO<sub>2</sub> to Methanol Derivatives

This protocol is based on the highly active phosphine-**borane** organocatalyst for the reduction of CO<sub>2</sub> using hydro**boranes**. [11][12]

Materials:

- 1-Bcat-2-PPh<sub>2</sub>-C<sub>6</sub>H<sub>4</sub> catalyst
- Catechol**borane** (HBcat) or **Borane** dimethyl sulfide complex (BH<sub>3</sub>·SMe<sub>2</sub>)
- Carbon dioxide (CO<sub>2</sub>, 1 atm)
- Anhydrous benzene-d<sub>6</sub> (for NMR scale) or other anhydrous solvent
- NMR tube or Schlenk flask

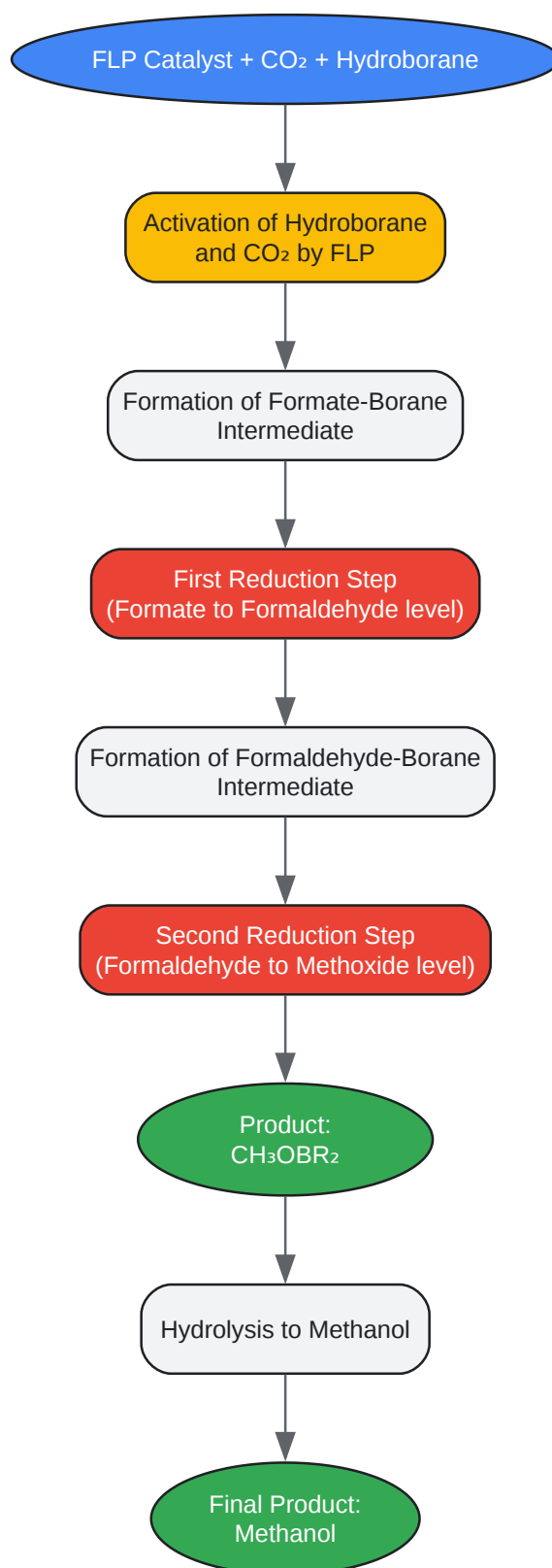
Procedure:



- Catalyst and Reagent Preparation: In a glovebox, prepare a stock solution of the 1-Bcat-2-PPh<sub>2</sub>-C<sub>6</sub>H<sub>4</sub> catalyst in the chosen anhydrous solvent.
- Reaction Setup (NMR Scale): In an NMR tube, add the catalyst solution.
- Add the hydro**borane** reducing agent (e.g., 100 equiv of HBcat).
- Seal the NMR tube with a septum.
- CO<sub>2</sub> Addition: Purge the NMR tube with CO<sub>2</sub> gas (1 atm) for a few minutes.
- Reaction Execution: Heat the NMR tube to the desired temperature (e.g., 70 °C) in a temperature-controlled oil bath.
- Monitoring: Monitor the reaction progress by <sup>1</sup>H and <sup>11</sup>B NMR spectroscopy, observing the formation of the methanol derivative (e.g., CH<sub>3</sub>OBcat).
- TON/TOF Calculation: Calculate the Turnover Number (TON) and Turnover Frequency (TOF) based on the amount of product formed relative to the catalyst loading over time.
- Hydrolysis to Methanol: After the reaction, the resulting boronate ester can be hydrolyzed to methanol by adding water.

## Logical Relationship: CO<sub>2</sub> Reduction Pathway

The diagram below illustrates the key steps in the FLP-catalyzed reduction of CO<sub>2</sub> to a methanol derivative.



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Logical pathway for CO<sub>2</sub> reduction to methanol.

## Polymerization Reactions

**Borane**-phosphine complexes are precursors for the synthesis of poly(phosphinoborane)s, a class of inorganic polymers with interesting properties. The polymerization is often achieved through catalytic dehydrocoupling.

### Catalytic Performance in Dehydropolymerization

Catalyst	Monomer	Temp. (°C)	Polymer (M <sub>n</sub> , g/mol )	PDI	Reference
[RhCp* (PMe <sub>3</sub> )Me(Cl CH <sub>2</sub> Cl)] [BArF <sub>4</sub> ]	H <sub>3</sub> B·PPhH <sub>2</sub>	-	~15,000	2.2	<a href="#">[15]</a>
[[Rh(μ-Cl) (1,5-cod)] <sub>2</sub> ]	RPH <sub>2</sub> ·BH <sub>3</sub> (R = p-CF <sub>3</sub> C <sub>6</sub> H <sub>4</sub> )	60	56,170 (Mw)	1.67	<a href="#">[16]</a>

## Experimental Protocol: Rhodium-Catalyzed Dehydrocoupling of Primary Phosphine-Boranes

This protocol describes the synthesis of poly(phenylphosphinoborane) using a rhodium catalyst.[\[15\]](#)

Materials:

- Phenylphosphine-**borane** adduct (H<sub>3</sub>B·PPhH<sub>2</sub>)
- [RhCp\*(PMe<sub>3</sub>)Me(ClCH<sub>2</sub>Cl)][BArF<sub>4</sub>] catalyst
- Anhydrous solvent (e.g., chlorobenzene)
- Standard glassware for inert atmosphere reactions

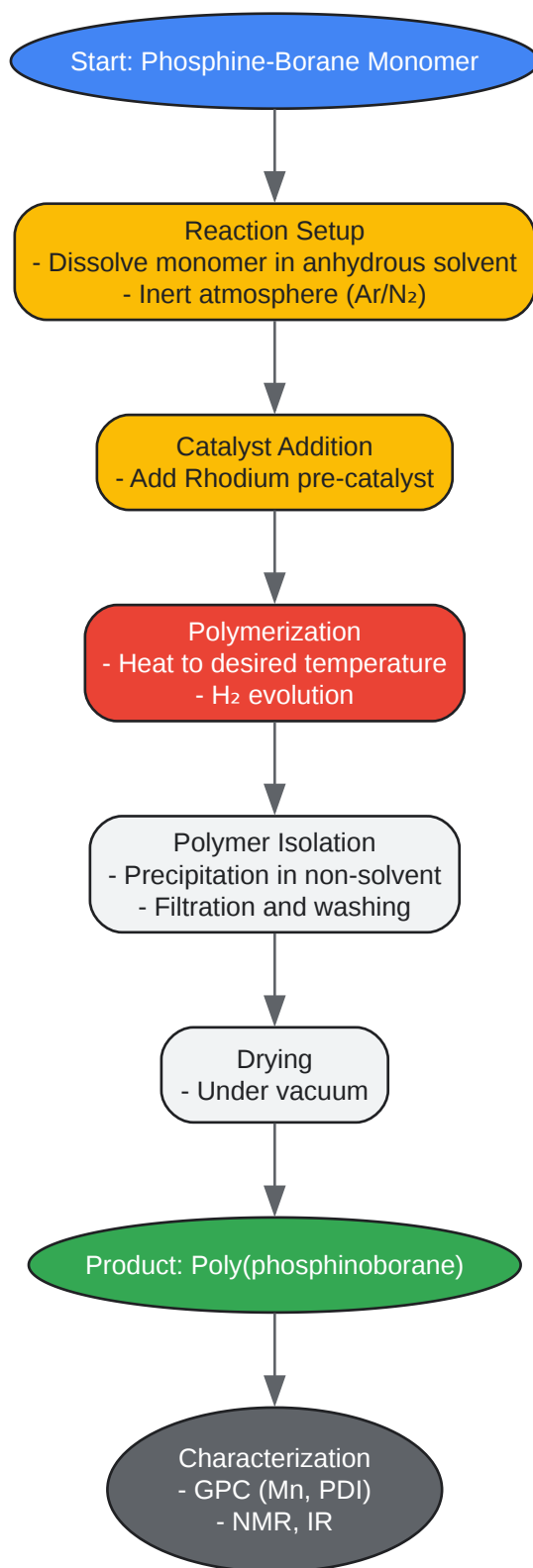
Procedure:

- Reaction Setup: In a glovebox, dissolve the phenylphosphine-**borane** monomer in the anhydrous solvent in a Schlenk flask.

- **Catalyst Addition:** Add the rhodium catalyst (e.g., 1 mol%) to the monomer solution.
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under an inert atmosphere.
- **Monitoring:** The progress of the polymerization can be monitored by the evolution of hydrogen gas and by taking aliquots for NMR analysis to observe the disappearance of the monomer signals.
- **Polymer Isolation:** After the desired reaction time, cool the mixture to room temperature.
- **Precipitate the polymer** by adding the reaction solution to a non-solvent (e.g., hexane).
- **Collect the polymer** by filtration, wash with the non-solvent, and dry under vacuum.
- **Characterization:** Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight ( $M_n$ ) and Polydispersity Index (PDI), and by NMR spectroscopy to confirm the polymer structure.

## Experimental Workflow: Catalytic Dehydropolymerization

The following diagram outlines the general workflow for the synthesis of poly(phosphinoborane)s via catalytic dehydrocoupling.



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Workflow for poly(phosphinoborane) synthesis.

## Conclusion

**Borane**-phosphine complexes represent a rapidly evolving field in homogeneous catalysis, offering metal-free alternatives for a variety of important chemical transformations. Their application as frustrated Lewis pairs has opened new avenues for the activation of small molecules like H<sub>2</sub> and CO<sub>2</sub>. The protocols and data presented herein provide a valuable resource for researchers and professionals seeking to explore the potential of these versatile catalysts in their own work, from fundamental research to the development of novel synthetic routes for pharmaceuticals and other fine chemicals. Further exploration of chiral **borane**-phosphine systems holds great promise for the development of highly efficient and enantioselective catalytic processes.

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